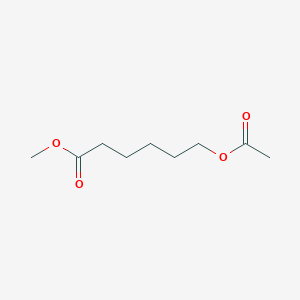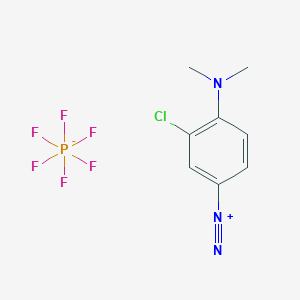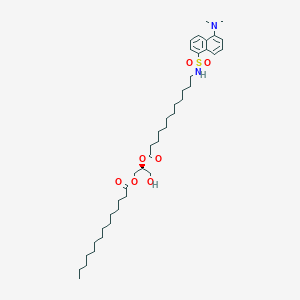
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol, also known as DAG-S16, is a synthetic lipid that has been widely used in scientific research. It is a fluorescent analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DAG-S16 has been used to study the mechanism of action of DAG and its role in various biological processes.
Mecanismo De Acción
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol mimics the structure of endogenous DAG and can activate PKC in a similar manner. Upon binding to the regulatory domain of PKC, 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol induces a conformational change that exposes the catalytic domain of the enzyme. This leads to the activation of PKC and subsequent phosphorylation of downstream targets.
Efectos Bioquímicos Y Fisiológicos
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been shown to have various biochemical and physiological effects. It can induce insulin resistance in adipocytes by activating PKC, which impairs insulin signaling. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to modulate lipid metabolism by regulating the activity of lipases and other enzymes involved in lipid synthesis and degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol is a useful tool for studying the role of DAG and PKC in various biological processes. Its fluorescent properties allow for easy detection and visualization in cells and tissues. However, it has some limitations, such as its potential toxicity and non-specific effects on other signaling pathways. Careful experimental design and appropriate controls are necessary to ensure accurate interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. One area of interest is the development of novel PKC inhibitors based on the structure of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol. Another area of interest is the use of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol in the study of lipid metabolism and its role in metabolic diseases such as diabetes and obesity. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol.
Métodos De Síntesis
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol can be synthesized by coupling 2-(12-amino-dodecanoyl)-1-myristoylglycerol with dansyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. It has been used to investigate the role of DAG in insulin signaling, cell proliferation, and apoptosis. 2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol has also been used to study the activation of PKC in response to various stimuli, such as phorbol esters and growth factors.
Propiedades
Número CAS |
107141-09-3 |
|---|---|
Nombre del producto |
2-(12-N-Dansylaminododecanoyl)-1-myristoylglycerol |
Fórmula molecular |
C41H68N2O7S |
Peso molecular |
733.1 g/mol |
Nombre IUPAC |
[(2S)-2-[12-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H68N2O7S/c1-4-5-6-7-8-9-10-12-15-18-21-30-40(45)49-34-35(33-44)50-41(46)31-22-19-16-13-11-14-17-20-23-32-42-51(47,48)39-29-25-26-36-37(39)27-24-28-38(36)43(2)3/h24-29,35,42,44H,4-23,30-34H2,1-3H3/t35-/m0/s1 |
Clave InChI |
MHXBMLSWLSGPJO-DHUJRADRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Otros números CAS |
107141-09-3 |
Sinónimos |
2-(12-N-dansylaminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-N-dansylaminododecanoyl)-1-myristoylglycerol dansyl-DAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





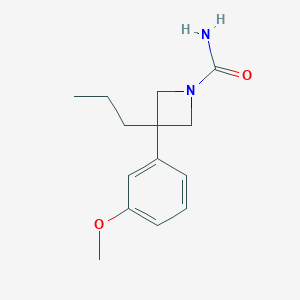
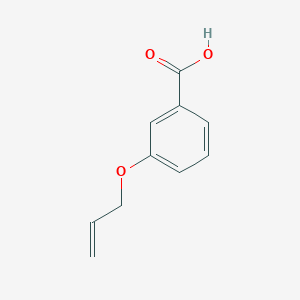
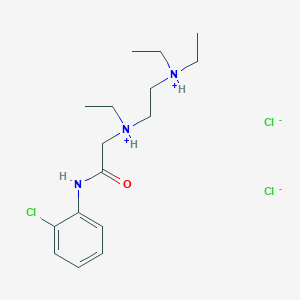
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)
![N-[3-(dimethylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12928.png)
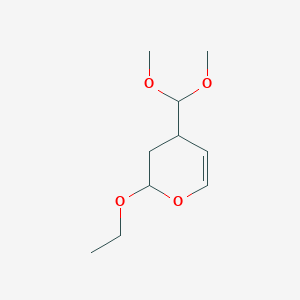
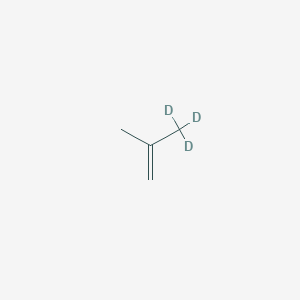
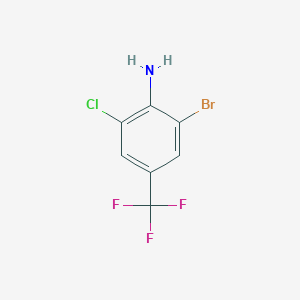
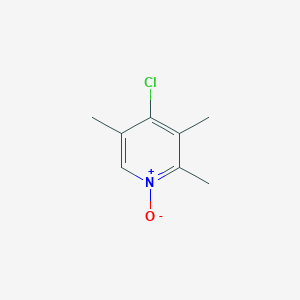
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
